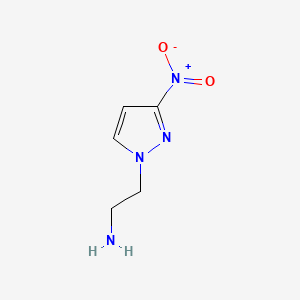

2-(3-nitro-1H-pyrazol-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIVDEOQMZTGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine and Analogous Structures

Strategies for the Construction of the Pyrazole (B372694) Core

The pyrazole ring is a fundamental heterocyclic motif, and its synthesis has been extensively studied. Key strategies involve the formation of the five-membered ring through the reaction of a three-carbon component with a hydrazine-based precursor.

Cyclocondensation Reactions: The most classic and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This reaction provides a direct route to the pyrazole core. Variations of this method employ precursors such as α,β-unsaturated ketones and acetylenic ketones. mdpi.com For instance, the reaction of an α,β-unsaturated carbonyl compound with hydrazine typically yields a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. mdpi.comnih.gov The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can sometimes be a challenge, leading to mixtures of isomers. nih.gov

[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. Common 1,3-dipoles for this purpose include diazo compounds (e.g., ethyl diazoacetate) and nitrile imines, which react with alkynes or alkenes. organic-chemistry.orgbohrium.com For example, a transition-metal-free [3+2] cycloaddition between diazoacetonitrile and nitroolefins has been shown to produce multisubstituted cyanopyrazoles with good regioselectivity. organic-chemistry.org Similarly, sydnones have been used as 1,3-dipolar species in reactions with alkynes to regioselectively synthesize polysubstituted pyrazoles. acs.org

| Method | Key Reactants | General Product | Key Features |

|---|---|---|---|

| Knorr Cyclocondensation | 1,3-Dicarbonyl compound + Hydrazine | Substituted Pyrazole | Classic, widely used; potential regioselectivity issues. beilstein-journals.orgnih.gov |

| Cyclocondensation | α,β-Unsaturated Ketone + Hydrazine | Pyrazoline (then oxidized to Pyrazole) | Requires subsequent oxidation step. mdpi.com |

| [3+2] Cycloaddition | Diazo Compound + Alkyne/Alkene | Substituted Pyrazole | High regioselectivity possible; broad substrate scope. organic-chemistry.org |

| [3+2] Cycloaddition | Sydnone + Alkyne | Polysubstituted Pyrazole | Excellent regioselectivity under mild conditions. acs.org |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a one-pot process. mdpi.com These reactions combine three or more starting materials to form a product that contains portions of all reactants. For pyrazole synthesis, MCRs often involve the in situ generation of a key intermediate, such as a 1,3-dielectrophile, which then undergoes cyclization with hydrazine. beilstein-journals.orgnih.gov

For example, three-component reactions of aldehydes, β-ketoesters, and hydrazines can yield highly substituted pyrazoles. beilstein-journals.org Four-component reactions, such as the combination of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, are frequently used to synthesize fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govrsc.org The use of catalysts, such as sodium gluconate or taurine, can enhance the efficiency and green credentials of these reactions. rsc.org

| Number of Components | Typical Reactants | Product Type | Reference |

|---|---|---|---|

| Three | Aldehyde, β-Ketoester, Hydrazine | Persubstituted Pyrazole | beilstein-journals.org |

| Three | Phenyl Hydrazine, Aldehyde, Malononitrile | 5-Amino Pyrazole | rsc.org |

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Dihydropyrano[2,3-c]pyrazole | rsc.org |

| Five | Thiadiazole-thiol, Aldehyde, Malononitrile, Chloro-oxobutanoate, Hydrazine Hydrate | Highly Substituted Pyrano[2,3-c]pyrazole | mdpi.com |

Regioselective Introduction and Functionalization of the Nitro Moiety

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of the target compound. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, but controlling the position of nitration is paramount.

Direct nitration of the pyrazole ring is the most straightforward method for introducing the nitro moiety. The reaction typically employs nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride. semanticscholar.org The regiochemical outcome is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.

Nitration of unsubstituted pyrazole generally yields 4-nitropyrazole as the major product under standard conditions (HNO₃/H₂SO₄). guidechem.com However, the synthesis of 3-nitropyrazole often involves the nitration of pyrazole to form N-nitropyrazole, followed by a thermal or acid-catalyzed rearrangement. nih.govchemicalbook.com This rearrangement can be carried out in solvents like benzonitrile. chemicalbook.com The presence of directing groups on the pyrazole ring can significantly influence the position of nitration. For instance, 3,5-dimethylpyrazole (B48361) is nitrated exclusively at the 4-position. semanticscholar.orgresearchgate.net

A one-pot, two-step method has been developed for the synthesis of 4-nitropyrazole with improved yield, involving the formation of pyrazole sulfate (B86663) followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com

The nitro group is one of the most versatile functional groups in organic synthesis. Its strong electron-withdrawing nature activates the heterocyclic ring, facilitating various transformations. nih.gov The nitro group itself can be converted into a wide array of other functional groups, most notably the amino group through reduction. frontiersin.org This transformation is fundamental for introducing basicity or for further functionalization.

Furthermore, the nitro group can act as a leaving group in certain reactions or direct subsequent functionalization. For example, the presence of a nitro group on a pyridone ring can facilitate Diels-Alder cycloaddition reactions by reducing the electron density of the scaffold. nih.gov In the context of nitropyrazoles, the nitro group activates the ring toward nucleophilic attack and can be a precursor to other functionalities, making it a key strategic element in the synthesis of complex pyrazole derivatives. uni-rostock.de

The strong electron-withdrawing character of the nitro group significantly lowers the electron density of the pyrazole ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org This reaction pathway is crucial for introducing nucleophiles onto the ring by displacing a suitable leaving group, such as a halogen.

In a nitro-substituted pyrazole, a halogen at a position activated by the nitro group (ortho or para equivalent) can be readily displaced. For example, the chlorine atom in 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is easily replaced by an azide (B81097) nucleophile. mdpi.com The nitro group itself can, under certain conditions, act as a leaving group and be displaced by strong nucleophiles. acs.org This reactivity is particularly pronounced in polynitrated systems. SₙAr reactions on N-nitropyrazoles have also been studied, demonstrating the activating effect of the N-nitro group. acs.org This pathway provides a powerful method for the late-stage functionalization of pre-formed nitropyrazole scaffolds, allowing for the introduction of diverse side chains, including the ethanamine moiety required for the target compound.

Formation of the Ethanamine Side Chain

The introduction of the 2-aminoethyl moiety at the N1 position of the 3-nitropyrazole ring is a critical transformation in the synthesis of the target compound. This is typically achieved through nucleophilic substitution, where the deprotonated pyrazole anion attacks a suitable electrophile.

Alkylation and Amine Incorporation Strategies at the Pyrazole N1 Position

The most direct method for forging the C-N bond between the pyrazole and the side chain is the N-alkylation of 3-nitropyrazole. This reaction is complicated by the presence of two reactive nitrogen atoms in the pyrazole ring, potentially leading to isomeric products. However, in the case of 3-substituted pyrazoles, alkylation generally favors the N1 position due to steric hindrance from the C3 substituent.

The standard approach involves the deprotonation of 3-nitropyrazole with a suitable base to form the pyrazolate anion, which then acts as a nucleophile. This is followed by a reaction with a 2-carbon electrophile carrying a protected or masked amine group. Common electrophiles include 2-haloethanamines (e.g., 2-bromoethanamine hydrobromide) or their N-protected derivatives, such as N-(2-bromoethyl)phthalimide, which allows for the use of the Gabriel synthesis. The phthalimide (B116566) protecting group can then be removed in a subsequent step using hydrazine to liberate the primary amine.

Alternative strategies employ reagents like 2-chloroacetonitrile, followed by reduction of the nitrile group to an amine. The choice of base and solvent is crucial for optimizing the reaction yield and regioselectivity. Strong bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) are commonly used to ensure complete deprotonation of the pyrazole N-H. researchgate.net

| Electrophilic Reagent | Amine Protection Strategy | Typical Deprotection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| N-(2-bromoethyl)phthalimide | Phthalimide | Hydrazine (Ing-Manske procedure) | High yields in alkylation, avoids self-condensation of the amine. | Requires an additional deprotection step. |

| 2-Azidoethyl tosylate | Azide (Amine precursor) | Reduction (e.g., H₂, Pd/C; Staudinger reaction) | Azides are stable and less prone to side reactions. | Requires reduction step; azides can be hazardous. |

| tert-Butyl (2-bromoethyl)carbamate | Boc (tert-butyloxycarbonyl) | Acid (e.g., Trifluoroacetic acid) | Mild deprotection conditions. | Boc-protected reagents can be expensive. |

| 2-Bromoethanamine hydrobromide | None (used as salt) | N/A | Direct incorporation of the amine. | Lower yields, potential for side reactions and polymerization. |

Convergent Synthesis of Pyrazole-Linked Ethanamine Scaffolds

Convergent synthesis offers an alternative to the linear, stepwise functionalization of a pre-formed pyrazole ring. In this approach, the side chain is attached to one of the precursors before the pyrazole ring is constructed. A common method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov

For the target molecule, a convergent route could involve the reaction of (2-aminoethyl)hydrazine or a protected version thereof with a precursor containing the required three-carbon backbone and a masked nitro group. For example, reacting (2-aminoethyl)hydrazine with a β-keto nitrile or a similar 1,3-bis-electrophilic substrate could directly generate the desired N-substituted pyrazole. mdpi.com This method offers high regioselectivity, as the substituent is directed to the N1 position by the choice of the substituted hydrazine. However, the synthesis and stability of the required precursors can be challenging.

Advanced Synthetic Transformations Leading to the Target Compound

Modern synthetic organic chemistry provides a sophisticated toolkit that can be applied to the synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanamine, offering improvements in efficiency, selectivity, and environmental impact over classical methods.

Transition-Metal-Catalyzed Functionalization Reactions

Transition-metal catalysis has revolutionized the formation of C-N bonds and the functionalization of heterocyclic cores. rsc.orgelsevierpure.com While direct C-H functionalization is more commonly applied to C-C bond formation on the pyrazole ring, palladium- or copper-catalyzed cross-coupling reactions represent a powerful tool for N-alkylation. researchgate.netnih.gov

For instance, a Buchwald-Hartwig or Ullmann-type coupling could potentially be used to couple 3-nitropyrazole with a vinyl amine equivalent, followed by reduction. More relevantly, copper-catalyzed N-alkylation of pyrazoles with alkyl halides provides a milder alternative to traditional methods using strong bases. These reactions often proceed under more neutral conditions, increasing tolerance for sensitive functional groups. nih.gov The N2 atom of the pyrazole ring often acts as a directing group, guiding the functionalization to specific positions on the ring. researchgate.net

Organocatalytic Approaches to Functionalized Heterocycles

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. nih.gov For pyrazole synthesis, organocatalysts like secondary amines can promote [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates to form the pyrazole ring with high regioselectivity. nih.gov

While not directly forming the ethanamine side chain, organocatalytic methods can be employed to construct highly functionalized pyrazole precursors. For example, an asymmetric Michael addition of a nucleophile to a nitro-olefin, catalyzed by a chiral amine, could be a key step in building a precursor that is later cyclized to form the desired pyrazole derivative. rwth-aachen.de The use of pyrazolin-5-one derivatives as substrates in organocatalytic reactions has also become an effective strategy for creating highly functionalized pyrazoles. rwth-aachen.de

Green Chemistry Principles in the Synthesis of Nitrogen Heterocycles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing nitrogen heterocycles like pyrazoles, this involves using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. researchgate.net

Recent advancements include the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. mdpi.com Solvent-free "grinding" techniques or the use of aqueous media also represent greener alternatives to traditional organic solvents. researchgate.netglobethesis.com For the synthesis of this compound, a greener approach might involve a one-pot reaction where the N-alkylation is performed in water or under solvent-free conditions, possibly using a recyclable catalyst. Continuous flow synthesis is another green technology that enables the safe handling of potentially hazardous intermediates and improves reaction control and scalability. mit.edu

| Methodology | Key Reaction Type | Typical Reagents | Key Advantages |

|---|---|---|---|

| Classical N-Alkylation | Nucleophilic Substitution (SN2) | 3-Nitropyrazole, NaH, N-(2-bromoethyl)phthalimide | Well-established, reliable for many substrates. |

| Convergent Synthesis | Cyclocondensation | (2-Aminoethyl)hydrazine, 1,3-dicarbonyl compound | High regioselectivity, potentially fewer steps. |

| Transition-Metal Catalysis | Cross-Coupling | Cu(I) or Pd(0) catalysts, alkyl halides | Milder conditions, high functional group tolerance. nih.govnih.gov |

| Green Chemistry Approaches | Varies (e.g., Microwave-assisted) | Water as solvent, recyclable catalysts, solvent-free | Reduced environmental impact, increased safety and efficiency. researchgate.netresearchgate.net |

Reactivity and Transformational Chemistry of 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine

Reactivity Profile of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents it bears. In the case of 2-(3-nitro-1H-pyrazol-1-yl)ethanamine, the presence of a nitro group at the C3 position and an ethanamine group at the N1 position creates a unique electronic environment that directs its chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The pyrazole ring is generally susceptible to electrophilic attack, with the outcome being heavily dependent on the directing effects of its substituents. The nitro group is a powerful deactivating group, withdrawing electron density from the ring and making it less nucleophilic. nih.gov This deactivation generally slows down the rate of electrophilic substitution.

For N-substituted pyrazoles, the position of electrophilic attack is influenced by both the N-substituent and any other groups on the ring. In the case of 1-phenylpyrazole, for instance, nitration with mixed acids predominantly leads to substitution on the phenyl ring, unless the conditions are altered to favor substitution on the pyrazole ring, which typically occurs at the 4-position.

In this compound, the 3-nitro group strongly deactivates the ring, particularly positions 4 and 5. The N-(2-aminoethyl) substituent, especially under acidic conditions where the terminal amine is protonated, would also exert an electron-withdrawing inductive effect, further deactivating the ring. However, under neutral or basic conditions, the lone pair on the terminal nitrogen could potentially influence the electron distribution. Generally, electrophilic substitution on a 3-nitropyrazole nucleus is challenging and often requires harsh conditions. When it does occur, the C4-position is the most likely site of attack, as it is the least deactivated position relative to the nitro group.

Direct C-H Functionalization of the Pyrazole Nucleus

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org For pyrazoles, transition-metal-catalyzed C-H functionalization is a common strategy to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.org

Regiochemical Considerations in Pyrazole Functionalization

The regiochemical outcome of any functionalization on the this compound ring is a delicate balance of electronic and steric effects.

| Position | Electronic Effect of 3-Nitro Group | Potential Influence of N-(2-aminoethyl) Group | Predicted Reactivity |

| C4 | Strongly deactivated by resonance and induction | Inductive deactivation (especially when protonated) | Most likely site for electrophilic attack, albeit slow. |

| C5 | Deactivated by induction | Inductive deactivation; potential for directing group effect in C-H functionalization. | Generally less reactive than C4 in EAS; potential site for directed C-H functionalization. |

The protonation state of the ethanamine side chain is a critical factor. Under acidic conditions, the resulting ammonium (B1175870) group would be strongly electron-withdrawing, further deactivating the entire ring system. In contrast, under basic conditions, the free amine might have a lesser deactivating effect or could participate in directing catalytic reactions.

Chemical Transformations of the Nitro Group

The nitro group on the pyrazole ring is not merely a spectator; it actively participates in the chemical transformations of this compound.

Selective Reduction Pathways of the Nitro Moiety to Amine Derivatives

The reduction of an aromatic nitro group to an amine is a synthetically valuable transformation. A variety of reagents can achieve this, but selectivity is key, especially in a molecule with multiple functional groups like this compound. The goal would be to reduce the nitro group without affecting the pyrazole ring or the ethanamine side chain.

Several methods are available for the selective reduction of nitroaromatic compounds. jsynthchem.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is a common method. Another approach involves the use of metal-hydrazine systems. For instance, sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄ has been shown to selectively reduce nitroaromatics to their corresponding amines. jsynthchem.comjsynthchem.com

The presence of the primary amine in the side chain of this compound should be considered, as it could potentially coordinate with metal catalysts. However, with the appropriate choice of catalyst and reaction conditions, selective reduction of the nitro group to afford 2-(3-amino-1H-pyrazol-1-yl)ethanamine is feasible.

| Reagent System | Conditions | Selectivity |

| H₂/Pd-C | Varies (pressure, temperature, solvent) | Generally effective, potential for side reactions depending on conditions. |

| NaBH₄/Ni(PPh₃)₄ | Typically mild conditions (e.g., room temperature in ethanol) | High selectivity for the nitro group reduction. jsynthchem.comjsynthchem.com |

| Fe/HCl or SnCl₂/HCl | Acidic conditions | Classic methods, but the acidic conditions would protonate the ethanamine side chain. |

| Hydrazine (B178648) hydrate/catalyst | Varies with catalyst | Can be highly selective. |

Exploitation of the Nitro Group as a Leaving Group or Activating Group

The nitro group can function as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is highly electron-deficient. nih.gov The presence of multiple electron-withdrawing groups enhances the susceptibility of the ring to nucleophilic attack. While a single nitro group on a pyrazole ring is generally not a facile leaving group, in certain contexts, such as in dinitropyrazoles, selective substitution of one nitro group can be achieved.

For this compound, direct nucleophilic displacement of the 3-nitro group would be challenging. The ring is not as activated as in, for example, dinitro- or trinitropyrazoles. However, the nitro group strongly activates the ring towards nucleophilic attack at other positions, should a suitable leaving group be present. It also acidifies the ring protons, making them more susceptible to deprotonation under strongly basic conditions.

Exploration of Umpolung Reactivity in Nitro Compounds

The term "Umpolung," or polarity inversion, describes the modification of a functional group to reverse its inherent polarity and reactivity. In the context of nitroaromatic compounds, the nitro group typically renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack. However, the concept of Umpolung can be applied to the nitro group itself, transforming its character from an electron-withdrawing group to a functional group that facilitates the introduction of substituents that are typically installed via electrophilic pathways.

While direct Umpolung of the nitro group in this compound is not extensively documented, the principles of nitroalkane chemistry can provide a basis for exploring such reactivity. For instance, the alpha-carbon to the nitro group in nitroalkanes is acidic and can be deprotonated to form a nitronate anion. This anion can then act as a nucleophile. In the case of this compound, while the nitro group is attached to an aromatic ring, analogous reactivity could be envisioned under specific conditions, potentially involving the formation of a transient species where the pyrazole ring acts as a nucleophile.

More established Umpolung strategies for nitroaromatic compounds often involve their conversion to other functional groups. For example, reduction of the nitro group to an amino group, followed by diazotization and subsequent reactions, allows for the introduction of a wide array of substituents. While this is a multi-step process, it effectively achieves a reversal of the typical reactivity pattern of the nitro-substituted ring.

Another theoretical approach to Umpolung reactivity could involve the reaction of the nitropyrazole with organometallic reagents. Certain transition metal complexes are known to interact with nitroaromatic compounds, potentially leading to a reversal of the ring's polarity and enabling reactions with electrophiles.

| Umpolung Strategy | Description | Potential Outcome for this compound |

| Reduction and Diazotization | Reduction of the nitro group to an amine, followed by conversion to a diazonium salt. | Introduction of various nucleophiles (e.g., -OH, -CN, halogens) at the 3-position of the pyrazole ring. |

| Organometallic Complexation | Interaction with transition metals to alter the electronic properties of the pyrazole ring. | Facilitation of reactions with electrophiles, a reversal of the typical nucleophilic aromatic substitution. |

Reactivity of the Ethanamine Functional Group

The ethanamine side chain of this compound provides a nucleophilic primary amine, which is a versatile handle for a wide range of chemical transformations.

The primary amine of this compound is readily derivatized through various reactions. These modifications are crucial for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.

Common derivatizations include acylation, alkylation, and sulfonylation. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Alkylation, typically with alkyl halides, can lead to secondary or tertiary amines, and with sufficient excess of the alkylating agent, to quaternary ammonium salts. Sulfonylation with sulfonyl chlorides affords sulfonamides. These reactions are generally high-yielding and proceed under mild conditions.

| Derivatization Reaction | Reagent | Product |

| Acylation | Acetyl chloride | N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide |

The presence of the nucleophilic amine and the pyrazole ring with its nitrogen atoms allows for various cyclization reactions.

Intramolecular cyclization can occur if a suitable electrophilic center is introduced into the molecule. For example, if the ethanamine side chain is extended and functionalized with a leaving group, the amine could potentially displace it to form a piperazine (B1678402) or other heterocyclic ring fused or linked to the pyrazole.

Intermolecular cyclization reactions are more common and involve the reaction of the amine with a bifunctional reagent. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring. Similarly, reaction with α,β-unsaturated ketones can result in the formation of piperidinone derivatives through a Michael addition followed by cyclization. These cyclocondensation reactions are powerful tools for the synthesis of complex heterocyclic systems.

| Cyclization Type | Reactant | Potential Product |

| Intermolecular | Diethyl malonate | A pyrimidinedione derivative |

| Intermolecular | Ethyl acetoacetate | A dihydropyrimidinone derivative |

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the removal of water.

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents into the molecule, as the properties of the resulting imine can be tuned by the choice of the aldehyde or ketone. These Schiff bases can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | N-benzylidene-2-(3-nitro-1H-pyrazol-1-yl)ethanamine |

| Acetone | N-isopropylidene-2-(3-nitro-1H-pyrazol-1-yl)ethanamine |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within 2-(3-nitro-1H-pyrazol-1-yl)ethanamine. The vibrational modes of the pyrazole (B372694) ring, the nitro group, and the ethanamine side chain give rise to a characteristic spectral fingerprint.

In the FT-IR spectrum, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong absorption bands in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-N stretching vibration of the nitro group may also be observed. The N-H stretching vibrations of the primary amine (NH₂) in the ethanamine side chain would typically appear as a medium to weak band in the 3500-3300 cm⁻¹ region. The N-H bending vibration is expected around 1650-1580 cm⁻¹. researchgate.netscispace.com

The pyrazole ring exhibits several characteristic vibrations. C=N and C=C stretching vibrations within the heterocyclic ring are anticipated in the 1600-1400 cm⁻¹ range. The C-N stretching vibrations of the pyrazole ring are also expected to be present. researchgate.net The C-H stretching vibrations of the pyrazole ring and the ethyl chain would be observed in the 3100-2800 cm⁻¹ region.

Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group often gives a strong Raman band. Aromatic ring vibrations, including those of the pyrazole ring, are also typically Raman active.

Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 (Strong) | 1550-1500 (Medium) |

| Nitro (NO₂) | Symmetric Stretch | 1350-1300 (Strong) | 1350-1300 (Strong) |

| Amine (NH₂) | N-H Stretch | 3500-3300 (Medium-Weak) | 3500-3300 (Weak) |

| Amine (NH₂) | N-H Bend | 1650-1580 (Medium) | 1650-1580 (Weak) |

| Pyrazole Ring | C=N, C=C Stretch | 1600-1400 (Medium-Strong) | 1600-1400 (Strong) |

| Pyrazole Ring/Ethyl Chain | C-H Stretch | 3100-2800 (Medium) | 3100-2800 (Strong) |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR, ¹⁵N NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the ethanamine side chain. The two protons on the pyrazole ring will likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm). The chemical shift of the proton at the C4 position will be influenced by the electron-withdrawing nitro group at the C3 position. The methylene (B1212753) protons of the ethanamine side chain adjacent to the pyrazole ring and the amine group will likely appear as triplets in the δ 3.0-4.5 ppm region, with their coupling providing connectivity information. The protons of the primary amine group may appear as a broad singlet. rsc.org

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework. The carbon atom (C3) bearing the nitro group is expected to be significantly deshielded and appear at a downfield chemical shift (δ > 150 ppm). researchgate.net The other two carbon atoms of the pyrazole ring will resonate in the aromatic region (δ 100-140 ppm). The two methylene carbons of the ethanamine side chain will appear in the aliphatic region (δ 30-60 ppm). rsc.orgmdpi.com

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less sensitive, offers direct insight into the nitrogen environments. huji.ac.il The nitrogen atom of the nitro group is expected to have a chemical shift in the range of δ 350-400 ppm relative to nitromethane. researchgate.net The two nitrogen atoms of the pyrazole ring will have distinct chemical shifts, and the nitrogen of the primary amine will resonate at a characteristic upfield position. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like heteronuclear correlation spectroscopy (e.g., ¹H-¹⁵N HMBC) might be necessary for definitive assignments. huji.ac.ilcsic.es

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H4 | 7.5 - 8.0 (d) | 110 - 120 |

| Pyrazole H5 | 8.0 - 8.5 (d) | 130 - 140 |

| Pyrazole C3 | - | > 150 |

| N-CH₂ | 4.0 - 4.5 (t) | 45 - 55 |

| CH₂-NH₂ | 3.0 - 3.5 (t) | 35 - 45 |

| NH₂ | Broad singlet | - |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (HRMS, MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, while tandem MS (MS/MS) reveals its fragmentation pathways, aiding in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₅H₈N₄O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern in the mass spectrum is expected to be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) or nitric oxide (NO). youtube.com Cleavage of the ethanamine side chain is also anticipated. Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines. libretexts.org Fragmentation of the pyrazole ring itself can also occur, leading to smaller charged fragments. researchgate.net

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Proposed Fragment) | Proposed Fragmentation Pathway |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of the nitro group |

| [M - NO]⁺ | Loss of nitric oxide |

| [M - CH₂NH₂]⁺ | Cleavage of the C-C bond in the side chain |

| Pyrazole ring fragments | Ring opening and subsequent fragmentation |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique can provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. spast.orgmdpi.com

A successful crystallographic study would reveal the planarity of the pyrazole ring and the orientation of the nitro group relative to the ring. It would also determine the conformation of the ethanamine side chain. nih.govresearchgate.net

Furthermore, X-ray diffraction elucidates the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. The primary amine group is a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice. spast.org Analysis of the crystal packing can provide insights into the physical properties of the solid material.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of nitropyrazole derivatives. energetic-materials.org.cnresearchgate.net The molecular structure of 2-(3-nitro-1H-pyrazol-1-yl)ethanamine features a pyrazole (B372694) ring, an electron-withdrawing nitro group (-NO₂) at the C3 position, and an ethanamine side chain at the N1 position. This specific arrangement of functional groups dictates the molecule's electronic landscape and chemical behavior.

The pyrazole ring itself is an electron-rich aromatic system. nih.gov However, the potent electron-withdrawing nature of the nitro group significantly modulates the electron density distribution across the ring. nih.gov This leads to a decrease in electron density, particularly at the carbon atoms of the pyrazole ring, making positions C3 and C5 susceptible to nucleophilic attack. researchgate.net Conversely, the C4 position is generally the site for electrophilic attack. researchgate.netnih.gov

Theoretical calculations on various nitropyrazole compounds have shown that they are stable on the potential energy surface. energetic-materials.org.cn Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net For nitropyrazole derivatives, the electron density in the HOMO is often localized on the pyrazole ring, while the LUMO is typically centered on the nitro group and the N-N bond of the ring. researchgate.net The introduction of the nitro group lowers the LUMO energy, increasing the molecule's electrophilicity. mdpi.com

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to quantify reactivity. mdpi.com The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to charge transfer. researchgate.net The electrophilicity index provides a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. mdpi.com Studies on related molecules show that these parameters are invaluable for predicting behavior in polar reactions. mdpi.com

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.5 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | 4.0 to 5.5 |

| Chemical Potential, μ (eV) | Measures the escaping tendency of electrons | -5.0 to -6.5 |

| Chemical Hardness, η (eV) | Resistance to change in electron distribution | 2.0 to 2.8 |

| Electrophilicity Index, ω (eV) | Propensity to accept electrons | 4.5 to 8.5 |

Note: The values in Table 1 are illustrative and based on DFT calculations for various nitropyrazole derivatives found in the literature. Actual values for this compound would require specific calculations.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states. For nitropyrazoles, several types of reactions have been studied computationally, including thermal rearrangements and nucleophilic substitutions. researchgate.netfx361.com

One notable reaction is the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles, which is believed to proceed through a researchgate.netresearchgate.net sigmatropic shift of the nitro group. researchgate.net Quantum chemical calculations can model the transition state for this intramolecular process, providing insights into its geometry, energy barrier, and the electronic changes that occur. fx361.com Such studies have indicated that the transition state is somewhat less polar than the ground state. researchgate.net

In the context of this compound, the nitro group is already on a carbon atom (C3). However, the molecule can participate in other reactions, such as nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the nitro group. DFT calculations on related trinitropyrazoles and chloro-dinitropyrazoles have been used to model the formation of σ-complexes (Meisenheimer complexes), which are key intermediates in SNAr reactions. researchgate.net These calculations help to predict the most likely site of nucleophilic attack by comparing the relative energies of the possible σ-complexes. researchgate.net For 3-nitropyrazoles, nucleophilic attack is generally favored at the C3 or C5 positions. The presence of the ethanamine side chain at N1 could influence the regioselectivity of such reactions through steric or electronic effects.

Furthermore, computational models can investigate proton transfer mechanisms, which are fundamental to the tautomerism of pyrazoles. mdpi.com Although the N1 position in this compound is substituted, the amine group in the side chain can participate in intermolecular proton transfer events. Theoretical calculations can determine the energy barriers for these processes, often revealing the role of solvent molecules in facilitating the transfer via hydrogen-bonded transition states. mdpi.com

Analysis of Molecular Conformation and Stereoelectronic Effects

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and interactions. The molecule possesses several rotatable bonds: the C-N bond connecting the side chain to the ring, the C-C and C-N bonds within the side chain, and the C-N bond of the nitro group.

Computational methods can be used to explore the conformational space of the molecule and identify the lowest energy conformers. The orientation of the nitro group relative to the pyrazole ring is of particular interest. In many nitropyrazole structures, the nitro group is twisted out of the plane of the heterocyclic ring to minimize steric repulsion, although a planar arrangement maximizes π-conjugation. mdpi.com The final geometry is a balance of these opposing effects. For example, in some dinitropyrazole derivatives, one nitro group may be nearly coplanar while another is significantly rotated. mdpi.com

The conformation of the ethanamine side chain is also crucial. The relative orientation of the pyrazole ring and the terminal amine group is governed by steric and stereoelectronic effects. Stereoelectronic effects involve the interaction of electron orbitals, such as the interaction between the lone pair of the N2 nitrogen in the pyrazole ring and the σ* anti-bonding orbitals of the side chain. These interactions can influence bond lengths, bond angles, and rotational barriers, ultimately favoring specific conformations. acs.orgresearchgate.net The presence of intramolecular hydrogen bonding, for instance between the amine protons and the N2 atom of the pyrazole ring or an oxygen atom of the nitro group, could also play a significant role in stabilizing certain conformations.

Intermolecular Interaction Analysis and Crystal Packing Prediction (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, which in turn influences properties like density, melting point, and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov

For this compound, several types of intermolecular interactions are expected to be significant. The primary amine group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the N2 atom of the pyrazole ring are effective hydrogen bond acceptors. This suggests that strong N-H···O and N-H···N hydrogen bonds would be dominant features in the crystal packing. researchgate.net

Hirshfeld surface analysis maps properties like dnorm (normalized contact distance) onto the molecular surface, where red spots highlight contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. nih.gov The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net For nitroaromatic compounds, contacts involving hydrogen atoms are typically the most abundant. nih.gov

| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface (%) | Description of Interaction |

|---|---|---|

| H···H | 30 - 50% | Represents the most abundant, though generally weak, van der Waals contacts. |

| O···H / H···O | 15 - 30% | Crucial contacts, often indicating strong C-H···O or N-H···O hydrogen bonds. researchgate.net |

| C···H / H···C | 5 - 15% | Reflects C-H···π interactions and general van der Waals forces. |

| N···H / H···N | 2 - 10% | Indicates the presence of N-H···N hydrogen bonds or weaker C-H···N interactions. |

| C···C | 3 - 8% | Suggests the presence of π-π stacking interactions between aromatic rings. researchgate.net |

| O···N / N···O | 1 - 5% | Close contacts between nitro groups and other nitrogen atoms. |

Note: The percentages in Table 2 are representative ranges derived from published Hirshfeld analyses of various crystalline compounds containing nitro and azole functionalities and serve as a prediction for this compound.

By analyzing these interactions, computational methods can predict the likely crystal packing motifs, such as the formation of hydrogen-bonded chains, sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net This predictive capability is invaluable in materials science for designing crystalline materials with desired properties.

Q & A

Basic: What are the common synthetic routes for 2-(3-nitro-1H-pyrazol-1-yl)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing a pyrazole ring with a nitro group followed by introducing the ethanamine moiety. Key steps include:

- Nitro-substitution : Reacting 1H-pyrazole derivatives with nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Amine coupling : Using reductive amination or nucleophilic substitution to attach the ethanamine chain. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yields .

Optimization : Adjusting molar ratios (e.g., 1:1.2 for pyrazole:nitrating agent) and reaction time (2–4 hours) improves purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry : Molecular ion peak at m/z 183.1 (C₅H₈N₄O₂) confirms molecular weight .

- FTIR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Basic: What are the documented biological activities of this compound, and how are these assays designed?

Reported activities include:

- Antimicrobial : Tested via broth microdilution (MIC values: 8–32 µg/mL against S. aureus and E. coli) .

- Anticancer : MTT assays (IC₅₀: 12–25 µM in HeLa cells) with ROS generation as a proposed mechanism .

Assay Design : - Use positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced: How does the nitro group influence the compound’s reactivity in reduction or substitution reactions?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the pyrazole ring’s 4-position. Example reactions:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-(3-amino-1H-pyrazol-1-yl)ethanamine, a precursor for further functionalization .

- Nucleophilic substitution : Reacts with alkyl halides at elevated temperatures (60–80°C) in polar aprotic solvents (e.g., DMSO) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Validate antimicrobial claims using both disk diffusion and time-kill studies .

- Purity verification : HPLC (≥95% purity) and elemental analysis to rule out byproduct interference .

- Dose-response curves : Ensure linearity (R² > 0.95) to confirm activity trends .

Advanced: What crystallographic methods are suitable for determining this compound’s structure?

- Single-crystal X-ray diffraction : Use SHELX suite for refinement. Key parameters:

- Challenges : Nitro group disorder may require constrained refinement or twinning analysis .

Advanced: How does structural modification (e.g., methyl vs. ethyl substituents) affect bioactivity?

A comparative study of analogs reveals:

| Compound | Substituents | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| This compound | None | 16 | 18 |

| 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine | 3,5-dimethyl | 8 | 12 |

| 2-(4-Iodo-1H-pyrazol-1-yl)ethanamine | 4-iodo | 32 | 25 |

Key Insight : Methyl groups enhance lipophilicity and membrane penetration, improving antimicrobial potency .

Basic: What safety precautions are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.